Benzenepropanamine, N-(4-((dichloro-2-benzothiazolyl)azo)phenyl)-N-methyl-
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Overview
Description
Benzenepropanamine, N-(4-((dichloro-2-benzothiazolyl)azo)phenyl)-N-methyl- is a synthetic organic compound primarily used in industrial applications. It is known for its vibrant color properties and is often utilized as a dye in various industries, including textiles and plastics .
Preparation Methods
The synthesis of Benzenepropanamine, N-(4-((dichloro-2-benzothiazolyl)azo)phenyl)-N-methyl- involves several steps. The primary synthetic route includes the diazotization of 2-amino-5,6-dichlorobenzothiazole followed by coupling with N-methyl-4-aminobenzenepropanamine. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the azo compound . Industrial production methods often scale up these reactions using continuous flow processes to maintain consistency and efficiency .
Chemical Reactions Analysis
Benzenepropanamine, N-(4-((dichloro-2-benzothiazolyl)azo)phenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions often involve hydrogenation, resulting in the cleavage of the azo bond to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially in the presence of strong acids or bases.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and sulfuric acid for substitution reactions. The major products formed depend on the specific reaction conditions but often include various derivatives of the original compound .
Scientific Research Applications
Benzenepropanamine, N-(4-((dichloro-2-benzothiazolyl)azo)phenyl)-N-methyl- has several scientific research applications:
Chemistry: It is used as a model compound in studying azo dye synthesis and degradation.
Biology: The compound’s interaction with biological molecules is studied to understand its potential effects and applications in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which Benzenepropanamine, N-(4-((dichloro-2-benzothiazolyl)azo)phenyl)-N-methyl- exerts its effects involves its ability to interact with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s structure allows it to form stable complexes with metals and other compounds, making it useful in various applications .
Comparison with Similar Compounds
Similar compounds include other azo dyes such as Propanenitrile, 3-[[4-[(5,6-dichloro-2-benzothiazolyl)azo]phenyl]ethylamino]- (DAPEP). Compared to these compounds, Benzenepropanamine, N-(4-((dichloro-2-benzothiazolyl)azo)phenyl)-N-methyl- is unique due to its specific substitution pattern and the presence of the N-methyl group, which can influence its reactivity and stability .
Similar Compounds
- Propanenitrile, 3-[[4-[(5,6-dichloro-2-benzothiazolyl)azo]phenyl]ethylamino]-
- Ethanol, 2-[[4-[2-(5,6-dichloro-2-benzothiazolyl)diazenyl]phenyl]ethylamino]-, 1-benzoate
Properties
CAS No. |
92818-48-9 |
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Molecular Formula |
C23H20Cl2N4S |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-methyl-N-(3-phenylpropyl)aniline |
InChI |
InChI=1S/C23H20Cl2N4S/c1-29(13-5-8-16-6-3-2-4-7-16)18-11-9-17(10-12-18)27-28-23-26-21-14-19(24)20(25)15-22(21)30-23/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3 |
InChI Key |
VCTPQXYCVZZODD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC4=CC(=C(C=C4S3)Cl)Cl |
Origin of Product |
United States |
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